

A Comparative Analysis of Methoxy-Substituted Indole Derivatives: Unveiling Structure-Activity Relationships

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Compound of Interest

Compound Name: 2-(6-methoxy-1*H*-indol-3-yl)acetonitrile

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of methoxy-substituted indole derivatives. By examining experimental data, this analysis aims to elucidate the structure-activity relationships conferred by the position of the methoxy group on the indole scaffold, offering insights for future therapeutic design.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The introduction of a methoxy (-OCH₃) group at various positions on the indole ring can significantly modulate the physicochemical properties and biological activities of the resulting derivatives. This guide focuses on a comparative analysis of 5-methoxy, 6-methoxy, and 7-methoxyindole derivatives, with a particular emphasis on their anticancer, anti-inflammatory, and receptor-modulating activities. While direct comparative studies across all three isomers are limited, this guide synthesizes available data to highlight key differences and similarities.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data on the biological activities of various methoxy-substituted indole derivatives, providing a basis for comparing their potency.

Table 1: Anticancer Activity of Methoxy-Substituted Indole Derivatives (IC50 values in μM)

Compound Class	Derivative	Target Cell Line	IC50 (μM)	Reference
5-Methoxyindole Derivatives				
<hr/>				
Indole-Isatin Hybrid	5o (N-benzyl isatin)	ZR-75 (Breast)	1.69	[1]
HT-29 (Colon)	1.69	[1]		
A-549 (Lung)	1.69	[1]		
Indole-Isatin Hybrid	5w (N-phenyl isatin)	ZR-75 (Breast)	1.91	[1]
HT-29 (Colon)	1.91	[1]		
A-549 (Lung)	1.91	[1]		
Indolo[2,3-b]quinoline	MMNC	HCT116 (Colorectal)	0.33	[1]
6-Methoxyindole Derivatives				
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1-(3,4,5-trimethoxyphenyl)-1H-indole	3g	MCF-7 (Breast)	2.94	
MDA-MB-231 (Breast)	1.61			
A549 (Lung)	6.30			
HeLa (Cervical)	6.10			
A375 (Melanoma)	0.57			
B16-F10 (Melanoma)	1.69			

7-Aza-Indole

Derivative

7-AID	HeLa (Cervical)	16.96	[2]
MCF-7 (Breast)	14.12	[2]	
MDA-MB-231 (Breast)	12.69	[2]	

Table 2: Serotonin Receptor Binding Affinity of Methoxy-Substituted Indole Derivatives (Ki and pKi values)

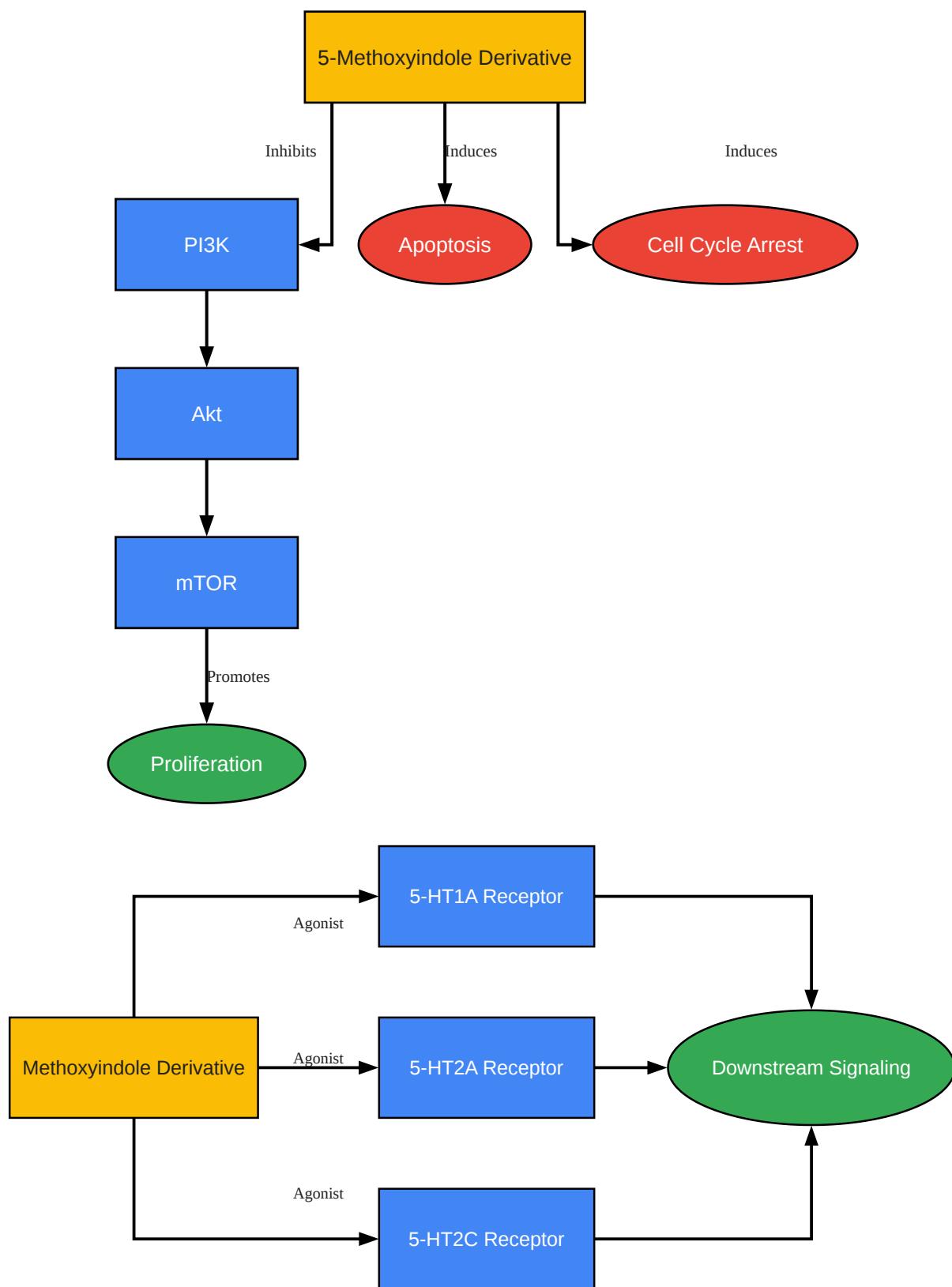
Compound Class	Derivative	Receptor Subtype	Binding Affinity	Reference
5-Methoxyindole Derivatives	5-Methoxytryptamine	5-HT1A	High affinity (pKi 8.4-9.4 for related compounds)	[1]
5-MeO-DMT	5-HT2A	High potency	[1]	
Various	5-HT4	Agonist properties	[1]	
5-chloro-N,N-dimethyltryptamine	5-HT1A	Strong affinity	[3]	
5-HT2B	Strong affinity	[3]		
5-HT7	Strong affinity	[3]		
General Indole Analogs	N1-(4-aminobenzene)sulfonylindole	5-HT6	Affinity influenced by methoxy substitution	[4]

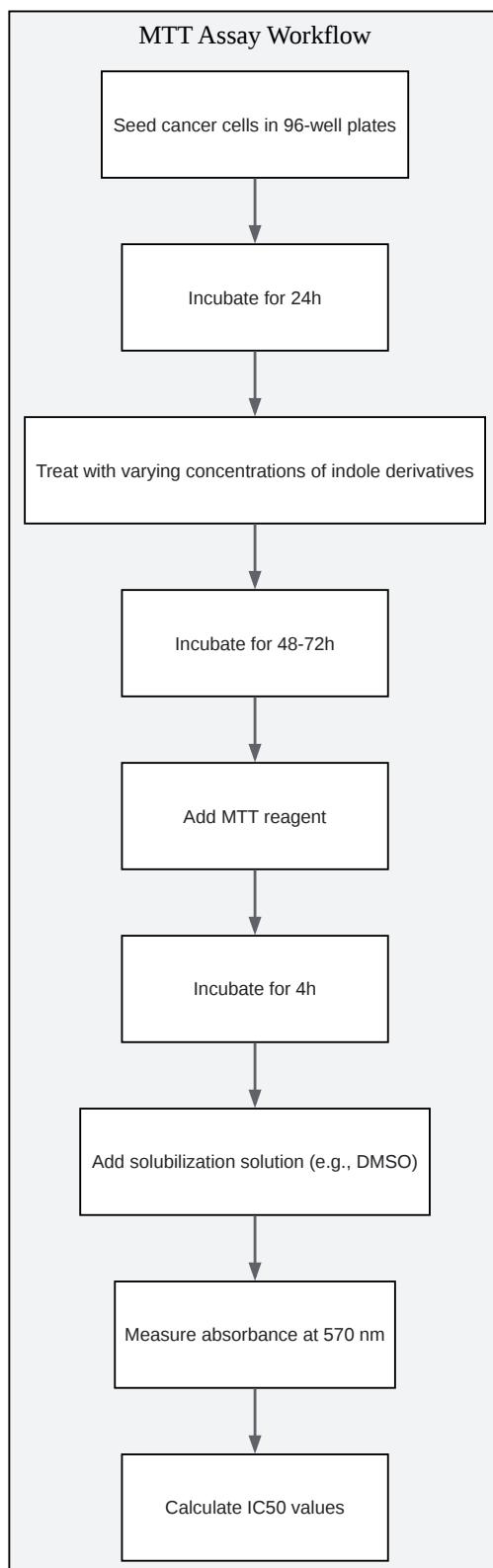
Signaling Pathway Modulations

The biological effects of methoxy-substituted indole derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. The position of the methoxy group can influence which pathways are affected and the nature of this modulation.

Anticancer Mechanisms

Several 5-methoxyindole derivatives have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest. A key pathway implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation.





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References

- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of methoxy-substituted N1-benzenesulfonylindole analogs at human 5-HT6 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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